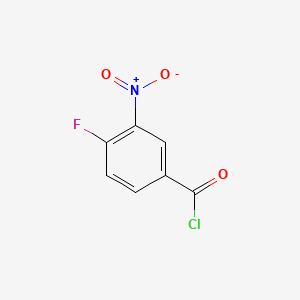

4-Fluoro-3-nitrobenzoyl chloride

描述

Significance of Acyl Chlorides in Synthetic Methodologies

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. wikipedia.org They are highly reactive derivatives of carboxylic acids, making them pivotal intermediates in organic synthesis. numberanalytics.comfiveable.me Their heightened reactivity stems from the strong electron-withdrawing effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. alevels.ainumberanalytics.com

This reactivity makes acyl chlorides exceptionally useful for acylation reactions—the introduction of an acyl group (R-CO-) into a molecule. They readily react with a wide range of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. wikipedia.orgnumberanalytics.com This versatility allows for the efficient construction of complex molecular frameworks, a fundamental requirement in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com The conversion of a less reactive carboxylic acid into a highly reactive acyl chloride is a common strategy to facilitate otherwise difficult transformations. fiveable.me

Strategic Importance of Fluorine and Nitro Substituents in Aromatic Systems

The presence and positioning of fluorine and nitro groups on an aromatic ring profoundly influence the molecule's electronic properties and reactivity.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. minia.edu.eg However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R). acs.org While the inductive effect typically deactivates the ring towards electrophilic aromatic substitution, the resonance effect can direct incoming electrophiles to the ortho and para positions. minia.edu.eg In the context of fluoroaromatic compounds, the substitution of fluorine can increase the π-density of the ring, contributing to thermal stability and chemical resistance in resulting polymers. nih.gov

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both inductive and resonance effects (-I and -R). minia.edu.egquizlet.com This strong deactivating nature significantly reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack and more susceptible to nucleophilic aromatic substitution, especially when the nitro group is ortho or para to a leaving group. rsc.org The presence of a nitro group enhances the electrophilicity of the carbonyl carbon in benzoyl chloride derivatives, making them even more reactive towards nucleophiles. solubilityofthings.com

In 4-fluoro-3-nitrobenzoyl chloride, the combined electron-withdrawing properties of the fluorine and nitro groups, along with the acyl chloride function, create a highly electron-deficient aromatic ring, influencing its reaction pathways.

Research Trajectories of Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are a significant class of chemical intermediates, valued for their role in producing a wide array of industrial and specialty chemicals. nih.gov Research in this area often focuses on their utility as precursors for dyes, pesticides, and, most notably, pharmaceuticals. nih.govguidechem.com The nitro group can be readily reduced to an amino group, providing a gateway to a vast number of derivatives, while the halogen atom can be a site for nucleophilic substitution or a participant in cross-coupling reactions.

The synthesis of complex molecules often leverages the distinct reactivity imparted by these substituents. For instance, compounds like 4-chloro-3-nitrobenzoic acid are crucial intermediates in the synthesis of modern pharmaceuticals. guidechem.com The study of nucleophilic substitution reactions on these systems, comparing the relative activities of the nitro group versus halogen atoms like fluorine and chlorine, is a key area of investigation to understand and control synthetic outcomes. rsc.org The development of efficient and environmentally conscious methods for the synthesis of nitroaromatic compounds continues to be an active field of research, driven by their broad utility in organic chemistry. researchgate.netsci-hub.se

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-5(9)6(3-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNVFOHHRJZBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382599 | |

| Record name | 4-fluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-94-2 | |

| Record name | 4-Fluoro-3-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400-94-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 3 Nitrobenzoyl Chloride

Precursor Synthesis Routes

The primary precursor for the synthesis of 4-fluoro-3-nitrobenzoyl chloride is 4-fluoro-3-nitrobenzoic acid. The synthesis of this precursor involves the introduction of a nitro group onto a fluorinated aromatic carboxylic acid backbone.

Synthesis of 4-Fluoro-3-nitrobenzoic Acid from Precursors

The most common laboratory-scale synthesis of 4-fluoro-3-nitrobenzoic acid involves the direct nitration of 4-fluorobenzoic acid. A typical procedure utilizes a mixture of a nitrate salt, such as potassium nitrate, and a strong acid, typically concentrated sulfuric acid.

In a representative synthesis, 4-fluorobenzoic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. Potassium nitrate is then added portionwise to the solution. The reaction mixture is stirred, often overnight, at room temperature to ensure complete nitration. The reaction is subsequently quenched by pouring it over crushed ice, which causes the product to precipitate out of solution. The solid 4-fluoro-3-nitrobenzoic acid is then collected by filtration, washed with water to remove any remaining acid and salts, and dried. This method has been reported to yield the desired product in high purity and with yields of around 90%.

Reaction Scheme:

4-Fluorobenzoic Acid --(KNO₃, H₂SO₄)--> 4-Fluoro-3-nitrobenzoic Acid

| Reactant | Molar Equivalent |

| 4-Fluorobenzoic Acid | 1.0 |

| Potassium Nitrate | 1.1 |

| Sulfuric Acid | Solvent |

Nitration and Halogenation Strategies for Aromatic Carboxylic Acids

The synthesis of 4-fluoro-3-nitrobenzoic acid is a classic example of an electrophilic aromatic substitution reaction. In this case, the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is generated in situ from the reaction of nitric acid (or a nitrate salt) with concentrated sulfuric acid.

The directing effects of the substituents on the aromatic ring of 4-fluorobenzoic acid are crucial for the regioselectivity of the nitration. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The fluorine atom's directing effect is dominant, leading to the substitution occurring at the positions ortho and para to it. However, the position para to the fluorine is already occupied by the carboxylic acid group. Therefore, the nitration primarily occurs at the position ortho to the fluorine and meta to the carboxylic acid, yielding 4-fluoro-3-nitrobenzoic acid as the major product.

Halogenation of aromatic carboxylic acids also proceeds via electrophilic aromatic substitution. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is typically required to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a stronger electrophile. The position of halogenation is also governed by the directing effects of the existing substituents.

Conversion of 4-Fluoro-3-nitrobenzoic Acid to this compound

The conversion of the carboxylic acid functional group of 4-fluoro-3-nitrobenzoic acid into an acyl chloride is a key step in enhancing its reactivity for subsequent chemical transformations. This is typically achieved using a variety of chlorinating agents.

Chlorination Reagents and Reaction Optimisation

Several reagents are commonly employed for the conversion of carboxylic acids to acyl chlorides. These include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂).

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for this transformation. The reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride produces this compound, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and can be easily removed from the reaction mixture. The reaction is often carried out in an inert solvent or by refluxing the carboxylic acid in neat thionyl chloride.

Phosphorus Pentachloride (PCl₅): This solid reagent also effectively converts carboxylic acids to acyl chlorides. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). The acyl chloride can be separated from the phosphoryl chloride by fractional distillation.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another highly effective reagent that often provides cleaner reactions and is used under milder conditions. The byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), all of which are gaseous. This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF).

For the synthesis of a similar compound, p-nitrobenzoyl chloride, reaction optimization has been explored. For instance, heating p-nitrobenzoic acid with an excess of thionyl chloride under reflux has been shown to produce the corresponding acyl chloride in excellent yields. After the reaction is complete, the excess thionyl chloride is removed by distillation at atmospheric pressure, followed by vacuum distillation to purify the p-nitrobenzoyl chloride. orgsyn.org Yields are highly dependent on the purity of the starting materials. orgsyn.org

| Chlorinating Agent | Typical Byproducts |

| Thionyl Chloride (SOCl₂) | SO₂, HCl |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl |

Catalytic Approaches in Acyl Chloride Formation

The use of catalysts can significantly improve the rate and efficiency of the conversion of carboxylic acids to acyl chlorides. A common catalytic system involves the use of N,N-dimethylformamide (DMF) in conjunction with chlorinating agents like thionyl chloride or oxalyl chloride.

The mechanism of DMF catalysis is believed to involve the initial reaction of DMF with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process. This catalytic approach allows the reaction to proceed under milder conditions and often with higher yields.

For instance, a patent for the synthesis of p-nitrobenzoyl chloride describes the use of a phase transfer catalyst, pyridine (B92270), in the reaction of p-nitrobenzoic acid with thionyl chloride. google.com This method reports high purity (>99.6%) and high yields (>98.0%) of the final product. google.com The catalyst loading is typically very low, in the range of 0.01-0.5% of the starting carboxylic acid's weight. google.com

Process Optimization for Industrial Scale Production

On an industrial scale, the synthesis of this compound requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. Key considerations include the choice of chlorinating agent, solvent, reaction temperature, and purification methods.

Thionyl chloride is often favored in industrial processes due to its relatively low cost and the convenient removal of its gaseous byproducts. The use of a solvent may be avoided by using an excess of thionyl chloride, which can also serve as the reaction medium. This simplifies the process by eliminating the need for solvent recovery.

Purification of the final product is critical to meet the quality standards for its intended applications. Fractional distillation under reduced pressure is a common method for purifying acyl chlorides. This technique allows for the separation of the desired product from any unreacted starting materials, byproducts like phosphoryl chloride (if PCl₅ is used), and high-boiling impurities. For the synthesis of p-nitrobenzoyl chloride, a similar compound, the crude product is purified by distillation under reduced pressure after the removal of excess thionyl chloride. orgsyn.org

Reactivity and Reaction Mechanisms of 4 Fluoro 3 Nitrobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

4-Fluoro-3-nitrobenzoyl chloride is a versatile reagent in organic synthesis, primarily utilized for its ability to undergo nucleophilic acyl substitution reactions. The core of its reactivity lies in the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effects of the attached chlorine atom, as well as the fluorine and nitro groups on the benzene (B151609) ring. This heightened electrophilicity makes it a prime target for a variety of nucleophiles.

The general mechanism for these reactions involves a two-step process: nucleophilic addition followed by elimination. libretexts.org A nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is transient and quickly collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an effective leaving group. libretexts.org This addition-elimination sequence results in the net substitution of the chloride with the incoming nucleophile. libretexts.org

Amidation Reactions for Advanced Intermediates

The formation of amides is a cornerstone of medicinal chemistry and materials science, as the amide bond is a key structural feature in numerous pharmaceuticals and polymers. rsc.orgucl.ac.uk this compound readily reacts with primary and secondary amines to produce the corresponding N-substituted-4-fluoro-3-nitrobenzamides. fishersci.co.uk

The reaction of this compound with amines is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. fishersci.co.uk This typically involves reacting the acyl chloride with an amine in the presence of a base, such as pyridine (B92270) or a tertiary amine, in an aprotic solvent. fishersci.co.uk The base serves to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. fishersci.co.uk

A variety of substituted benzamides can be synthesized using this methodology, which are valuable intermediates for more complex molecules. The specific reaction conditions can influence the yield and purity of the resulting amide.

Table 1: Examples of N-(substituted)-4-fluoro-3-nitrobenzamide Synthesis

| Amine Reactant | Base | Solvent | Product | Yield (%) | Reference |

| Aniline (B41778) | Pyridine | Dichloromethane | N-phenyl-4-fluoro-3-nitrobenzamide | Not specified | fishersci.co.uk |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-4-fluoro-3-nitrobenzamide | Not specified | fishersci.co.uk |

This table presents illustrative examples of amidation reactions. Specific yields are dependent on the precise reaction conditions employed.

Traditional methods for amide synthesis, while effective, often rely on hazardous reagents and solvents, generating significant chemical waste. semanticscholar.orgresearchgate.net In recent years, there has been a considerable push towards developing more environmentally benign "green" methods for amide bond formation. semanticscholar.org

One such approach involves the use of catalytic methods that avoid the need for stoichiometric activating agents. ucl.ac.uksciepub.com For instance, boric acid has been explored as a catalyst for the direct amidation of carboxylic acids with amines. sciepub.com While this method starts from the carboxylic acid, it highlights a greener alternative to the use of acyl chlorides. Another innovative, green approach is the iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water, a benign solvent. rsc.org This method uses inexpensive and safe iron dust as a reducing agent. rsc.org Although this particular study did not use this compound, the principle could potentially be adapted.

Solvent-free reaction conditions represent another significant advancement in green chemistry. semanticscholar.orgresearchgate.net For example, amides have been synthesized by directly heating a mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, eliminating the need for a solvent. semanticscholar.org These methods reduce waste and energy consumption, aligning with the principles of green chemistry.

Esterification Reactions and Derivative Synthesis

In addition to amines, alcohols can also act as nucleophiles, reacting with this compound to form esters. This reaction also proceeds via a nucleophilic acyl substitution mechanism, analogous to amidation. The alcohol attacks the electrophilic carbonyl carbon, and after the formation and collapse of the tetrahedral intermediate, the chloride ion is expelled, yielding the corresponding ester.

These esterification reactions are crucial for the synthesis of a variety of derivatives that can be used as intermediates in the production of pharmaceuticals and other fine chemicals. For example, in the development of enteropeptidase inhibitors, a phenol (B47542) was reacted with 2-chloro-4-nitrobenzoyl chloride in the presence of pyridine to form a substituted 4-nitrobenzoate (B1230335) ester with a 95% yield. nih.gov This highlights the efficiency of this type of reaction for creating complex molecules.

Table 2: Representative Esterification Reaction

| Alcohol Reactant | Base | Solvent | Product | Yield (%) | Reference |

| Phenol Derivative | Pyridine | Not specified | Substituted Phenyl 2-chloro-4-nitrobenzoate | 95% | nih.gov |

This table is based on a reaction with a structurally similar compound and serves as an illustrative example.

Reactions with Nucleophilic Aromatic Systems

While the primary reactivity of this compound is centered on the acyl chloride group, the substituted benzene ring can also participate in reactions. Specifically, the fluorine atom can be susceptible to nucleophilic aromatic substitution (SNAr). ossila.com The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom activates the ring towards attack by nucleophiles. ossila.com This allows for the displacement of the fluoride (B91410) ion by other nucleophiles, providing a route to further functionalize the aromatic ring.

Role of Fluorine and Nitro Groups in Directing Reactivity

The reactivity of this compound is profoundly influenced by the electronic properties of the fluorine and nitro substituents on the aromatic ring.

The nitro group (NO₂) is a powerful electron-withdrawing group, both through resonance and inductive effects. Its presence at the meta-position to the benzoyl chloride group significantly increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the acyl chloride more reactive towards nucleophiles, facilitating the nucleophilic acyl substitution reactions discussed above.

The fluorine atom, being the most electronegative element, also exerts a strong electron-withdrawing inductive effect. This further contributes to the activation of the carbonyl group. However, the most significant role of the fluorine atom in conjunction with the nitro group is in activating the aromatic ring for nucleophilic aromatic substitution. ossila.com The nitro group at the 3-position is ortho to the fluorine at the 4-position, a substitution pattern that strongly favors SNAr reactions at the carbon bearing the fluorine.

In the context of developing enteropeptidase inhibitors, the introduction of an electron-withdrawing fluorine atom was found to enhance the inhibitory activity. nih.gov This was attributed to the increased reactivity of the ester bond in the resulting molecule, which is consistent with the electron-withdrawing nature of fluorine destabilizing the ester bond of the covalent adduct formed with the enzyme. nih.gov

Chemoselectivity and Regioselectivity in Complex Reaction Pathways

In the landscape of complex organic synthesis, the ability to selectively target one functional group in the presence of others is paramount. This compound serves as an exemplary scaffold for exploring these selective transformations. The competition between nucleophilic attack at the acyl chloride and the carbon-fluorine bond is a central theme, with the outcome often governed by the "hard and soft acids and bases" (HSAB) principle and the overarching concepts of kinetic and thermodynamic control.

The acyl chloride represents a "hard" electrophilic center, readily reacting with "hard" nucleophiles such as primary and secondary amines. This reaction, a nucleophilic acyl substitution, is typically rapid and proceeds via a tetrahedral intermediate. In contrast, the aryl carbon bonded to the fluorine is a "softer" electrophilic site, and its substitution by a nucleophile is characteristic of an SNA_r mechanism. This pathway is generally favored by "softer" nucleophiles, such as thiols.

The reaction conditions, particularly temperature, play a pivotal role in dictating the regiochemical and chemoselective outcome. Lower temperatures often favor the kinetically controlled product, which is the one formed fastest, while higher temperatures can allow for an equilibrium to be established, leading to the thermodynamically most stable product.

Consider the reaction of this compound with a multifunctional nucleophile like an aminophenol. The amine, being a harder and generally more reactive nucleophile than the hydroxyl group, will preferentially attack the most electrophilic site, the acyl chloride, to form an amide bond. This is a kinetically favored process.

A similar selectivity is observed in reactions with aminothiols. The softer thiol group might be expected to favor attack at the softer aryl-fluoride site. However, the exceptional reactivity of the acyl chloride often leads to the selective formation of the thioester under kinetically controlled conditions. Achieving substitution at the fluorine position often requires more forcing conditions or the use of specific catalysts that can facilitate the SNA_r reaction.

The regioselectivity in reactions with substituted anilines further underscores the electronic effects at play. The nucleophilicity of the aniline nitrogen is modulated by the substituents on its own aromatic ring. Electron-donating groups on the aniline will enhance its reactivity towards the acyl chloride, while electron-withdrawing groups will diminish it.

The synthesis of heterocyclic compounds from this compound and bifunctional nucleophiles provides a rich platform for observing these selective processes. For instance, reaction with a 1,2-diamine under controlled conditions can lead to the selective formation of a benzimidazole (B57391) derivative, where initial acylation at one amino group is followed by an intramolecular cyclization.

Applications in Pharmaceutical and Agrochemical Synthesis

Building Block for Active Pharmaceutical Ingredients (APIs)

The unique electronic properties and reactivity of 4-fluoro-3-nitrobenzoyl chloride make it a significant precursor in the development of new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be readily converted into an amine, providing a key point for further molecular elaboration. ossila.com

This compound serves as a key starting material in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. orgsyn.org The general synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, such as an acyl chloride. ossila.com In this context, this compound can be reacted with a substituted o-phenylenediamine to form an N-acylated intermediate, which then undergoes cyclization to yield the benzimidazole (B57391) core.

The resulting 2-(4-fluoro-3-nitrophenyl)benzimidazole scaffold is a valuable platform for medicinal chemistry. The nitro group can be subsequently reduced to an amine, which can then be modified to introduce various side chains, allowing for the creation of a library of compounds for biological screening. ossila.com This approach is fundamental to discovering new drug candidates with tailored properties.

Table 1: Examples of Substituted Benzimidazole Derivatives Synthesized from Related Precursors This table presents data on benzimidazole derivatives synthesized from analogous starting materials, illustrating the types of structures achievable.

| Compound ID | Molecular Formula | Description | Melting Point (°C) |

| 8c | C19H21FN4O | 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 170 (decomposed) |

| 8d | C19H20F2N4 | 6-(4-ethylpiperazin-1-yl)-5-fluoro-2-(4-fluorophenyl)-1H-benzo[d]imidazole | 177 (decomposed) |

| 8g | C19H21FN4O | 4-(6-(4-ethylpiperazin-1-yl)-5-fluoro-1H-benzo[d]imidazol-2-yl)phenol | 165 (decomposed) |

Data sourced from a study on novel benzimidazole derivatives as potent urease inhibitors.

The benzimidazole framework derived from precursors like this compound is a cornerstone in the development of antimicrobial and antihistamine drugs. ossila.com

Antimicrobial Agents: Fluoro-benzimidazole derivatives have shown significant inhibitory activity against various pathogenic microorganisms. scbt.com For instance, studies on related compounds have demonstrated potent activity against strains like Escherichia coli and Salmonella typhimurium. scbt.com The synthesis of these molecules often leverages the reactivity of fluorinated and nitrated phenyl rings, which can be provided by this compound, to build the core structure responsible for the antimicrobial effect. scbt.comprepchem.com

Antihistamine Compounds: Many H1-antihistamines, used to treat allergic reactions, are based on a benzimidazole structure. google.comresearchgate.net The synthesis of these drugs involves creating a specific substitution pattern on the benzimidazole ring to ensure high affinity and selectivity for the H1 receptor. google.commdpi.com The use of this compound allows for the introduction of the 4-fluoro-3-nitrophenyl group at the 2-position of the benzimidazole. Subsequent chemical modifications can lead to the final drug candidates. google.com The fluorine atom, in particular, is a common feature in modern antihistamines, contributing to improved pharmacological profiles. google.commdpi.com

Beyond specific drug classes, this compound is a versatile intermediate for generating novel molecular entities for broader drug discovery programs. Its utility stems from its capacity to act as a scaffold, allowing chemists to attach various functional groups through its reactive acyl chloride handle. The presence of both fluorine and a reducible nitro group offers multiple pathways for creating structural diversity. ossila.com This enables the systematic development of new compounds that can be tested for a wide array of biological activities, from anticancer to antiviral properties, areas where benzimidazole derivatives have shown promise. orgsyn.org

Contributions to Agrochemical Development

In the agrochemical sector, the development of effective and selective pesticides and herbicides is crucial for crop protection. Reactive intermediates like this compound are valuable for synthesizing new active ingredients.

While specific, publicly documented synthesis routes for commercial pesticides starting directly from this compound are not widespread, its structural motifs are relevant to modern agrochemical design. Many potent insecticides, such as those in the anthranilic diamide (B1670390) class, feature complex amide backbones linking substituted aromatic rings.

This compound serves as an ideal precursor for such structures for several reasons:

The benzoyl chloride functional group readily reacts with amines to form the stable amide bond that is central to many pesticides.

The fluoro and nitro groups on the phenyl ring act as modulators of the molecule's electronic and lipophilic properties, which can influence its uptake, transport, and binding affinity within the target pest.

The nitro group can be chemically transformed (e.g., reduced to an amine) to allow for further structural elaboration, enabling the creation of a wide range of derivatives from a single starting material. ossila.com

This versatility makes it a valuable building block for research and development aimed at discovering next-generation crop protection agents.

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of agrochemicals. These studies involve synthesizing a series of related compounds to determine how specific structural changes affect their biological activity. This compound is an excellent tool for conducting SAR studies.

By incorporating the 4-fluoro-3-nitrophenyl moiety into a potential pesticide molecule, chemists can establish a baseline activity level. Subsequently, they can generate analogues to probe the importance of each substituent. For example:

The nitro group can be reduced or replaced to see how this impacts insecticidal or herbicidal potency.

The fluorine atom can be moved to a different position or replaced with another halogen (e.g., chlorine) to assess its role in target binding and metabolic stability.

This systematic approach, enabled by versatile building blocks, allows researchers to identify the key structural features required for optimal performance, leading to the development of more effective and selective agrochemicals.

Advanced Material Science Applications

Polymer Synthesis and Functionalization

The reactivity of the acyl chloride group in 4-Fluoro-3-nitrobenzoyl chloride allows for its incorporation into various polymer structures through reactions like polycondensation. The presence of the nitro and fluoro groups can impart desirable characteristics to the resulting polymers, such as enhanced thermal stability, specific solubility profiles, and modified electronic properties.

Incorporation into Poly(imide-benzoxazole) Nano-Fibrous Membranes

High-performance polymers like poly(imide-benzoxazole)s (PIBOs) are sought after for applications in microelectronics and aerospace due to their exceptional thermal stability and mechanical strength. The synthesis of PIBO nano-fibrous membranes often involves the preparation of a polyimide precursor followed by thermal cyclization.

While specific studies detailing the direct use of this compound in the synthesis of PIBO nano-fibrous membranes are not prevalent in readily available literature, the synthesis of fluorinated PIBOs is a well-established strategy to enhance polymer properties. Research on fluorinated poly(imide-benzoxazole)s demonstrates that the incorporation of fluorine-containing monomers can lead to polymers with lower dielectric constants, reduced moisture absorption, and improved processability.

The general synthesis of PIBOs involves the polycondensation of aromatic diamines containing preformed benzoxazole (B165842) moieties with dianhydrides, or the reaction of bis(o-aminophenol)s with diacid chlorides. It is in this latter approach that a fluorinated diacid chloride, or a precursor that leads to one, could be employed. For instance, a related compound, 4-nitrobenzoyl chloride, has been used in the synthesis of poly(amide-imide)s which are precursors to some high-performance polymers.

Given the known benefits of fluorine incorporation, it is scientifically plausible that this compound could serve as a monomer or a modifying agent in the synthesis of PIBOs to introduce fluorine and nitro functionalities into the polymer backbone. These groups would be expected to influence the final properties of the nano-fibrous membranes.

Table 1: Potential Effects of Incorporating this compound into PIBO Membranes

| Property | Expected Influence | Rationale |

| Dielectric Constant | Decrease | The high electronegativity of fluorine can lower the polarizability of the polymer chains. |

| Thermal Stability | Potential Enhancement | The strong C-F bond can increase the overall thermal resistance of the polymer. |

| Solubility | Modification | The introduction of the fluoro and nitro groups can alter the intermolecular forces, affecting solubility in organic solvents. |

| Gas Permeability | Modification | The altered free volume and chain packing due to the substituents can influence gas transport properties. |

Synthesis of Polymersomes for Drug Delivery Systems

Polymersomes are self-assembled vesicular structures formed from amphiphilic block copolymers, which have shown great promise as nanocarriers for drug delivery. The design of these block copolymers is crucial for the stability and functionality of the resulting polymersomes.

The precursor to the title compound, 4-Fluoro-3-nitrobenzoic acid, is recognized as a versatile building block for constructing polymersomes. ossila.com It can be attached to polymer chains to create amphiphilic block copolymers. The hydrophobic nature of the fluoronitrobenzoyl moiety can form the membrane of the polymersome, while a hydrophilic polymer block would constitute the corona.

The synthesis of such block copolymers can be achieved through various polymerization techniques where 4-fluoro-3-nitrobenzoic acid, or its activated form (the acyl chloride), is reacted with a pre-synthesized polymer block containing a suitable functional group (e.g., a hydroxyl or amine group).

The presence of the nitro group on the benzoyl ring offers a potential for stimuli-responsive drug release. Nitroaromatic compounds can be sensitive to changes in the microenvironment, such as hypoxic conditions found in tumor tissues, which could trigger a change in the polymersome structure and lead to the release of an encapsulated drug.

Table 2: Research Findings on a Related Precursor for Polymersome Synthesis

| Feature | Description | Reference |

| Building Block | 4-Fluoro-3-nitrobenzoic acid | A versatile building block for synthesizing block copolymers to construct polymersomes. ossila.com |

| Functionality | The carboxylic acid can react with polymers, while the fluoro and nitro groups provide distinct chemical properties. | |

| Application | Potential for creating polymersomes for drug delivery and as fluorescent dyes. ossila.com |

Design of Specialty Chemicals and Dyes

The electronic properties of this compound make it an attractive intermediate for the synthesis of specialty chemicals, particularly functional dyes. The electron-withdrawing nature of the nitro and fluoro groups can significantly influence the absorption and emission spectra of a chromophore.

The synthesis of fluorescent dyes often involves the creation of conjugated systems. Benzoxazole derivatives, for instance, are known to exhibit fluorescence. acs.org The incorporation of a 4-fluoro-3-nitrophenyl group into a benzoxazole structure can modulate its photophysical properties. Research has shown that fluorination of benzoxazole-containing molecules can enhance their electro-optical properties. mdpi.com

For example, a synthetic route to a fluorinated benzoxazole dye could involve the reaction of this compound with an o-aminophenol derivative. The resulting amide could then be cyclized to form the benzoxazole ring. The properties of the final dye would be influenced by the substitution pattern on the benzoyl ring.

Furthermore, the related compound 4-Nitrobenzoyl chloride is a known intermediate in the manufacture of acid dyes and color developers. haihangchem.com This suggests a parallel application for this compound in creating dyes with potentially enhanced properties due to the presence of fluorine, such as improved lightfastness or altered color.

Spectroscopic Characterization of 4 Fluoro 3 Nitrobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-fluoro-3-nitrobenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern for the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group (-NO₂), the acyl chloride group (-COCl), and the fluorine atom (-F).

Based on the analysis of related compounds such as 4-fluoro-3-nitrobenzoic acid nih.govchemicalbook.com and 4-nitrobenzoyl chloride nih.govchemicalbook.com, the following proton signals can be predicted:

H-2: This proton is ortho to the acyl chloride group and meta to the nitro group. It is expected to appear as a doublet or a doublet of doublets at the most downfield region of the aromatic spectrum, likely in the range of δ 8.50 - 8.70 ppm .

H-5: This proton is ortho to the fluorine atom and meta to the acyl chloride group. It is expected to resonate as a triplet or a doublet of doublets, coupled to both H-6 and the fluorine atom, likely in the range of δ 7.50 - 7.70 ppm .

H-6: This proton is ortho to the nitro group and meta to the fluorine atom. It is expected to appear as a doublet of doublets, coupled to H-5, in the range of δ 8.30 - 8.50 ppm .

The coupling constants (J) will be crucial for definitive assignments, with typical ortho coupling (³JHH) around 7-9 Hz, meta coupling (⁴JHH) around 2-3 Hz, and through-bond fluorine-proton couplings (JHF).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 8.50 - 8.70 | dd |

| H-5 | 7.50 - 7.70 | t or dd |

| H-6 | 8.30 - 8.50 | dd |

Note: Predicted data is based on analogous compounds and may vary from experimental values.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The electron-withdrawing substituents will significantly deshield the aromatic carbons.

By comparing with data for 4-fluoro-3-nitrobenzoic acid nih.gov and 4-nitrobenzoyl chloride nih.govchemicalbook.com, the following chemical shifts for the carbons of this compound can be anticipated:

C=O (Acyl Chloride): This carbon is highly deshielded and is expected to appear in the range of δ 164.0 - 168.0 ppm .

C-1 (C-COCl): The carbon attached to the acyl chloride group will be found around δ 134.0 - 136.0 ppm .

C-2: This carbon, adjacent to the acyl chloride, is predicted to be in the range of δ 130.0 - 132.0 ppm .

C-3 (C-NO₂): The carbon bearing the nitro group is expected to be significantly deshielded, appearing around δ 148.0 - 150.0 ppm .

C-4 (C-F): The carbon bonded to the fluorine atom will show a large coupling constant (¹JCF) and is predicted to resonate in the region of δ 158.0 - 162.0 ppm (d, ¹JCF ≈ 250-270 Hz) .

C-5: This carbon will be influenced by the adjacent fluorine and is expected around δ 118.0 - 120.0 ppm (d, ²JCF ≈ 20-25 Hz) .

C-6: This carbon, ortho to the nitro group, is predicted to be in the range of δ 126.0 - 128.0 ppm .

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 164.0 - 168.0 |

| C-1 | 134.0 - 136.0 |

| C-2 | 130.0 - 132.0 |

| C-3 | 148.0 - 150.0 |

| C-4 | 158.0 - 162.0 (d, ¹JCF ≈ 250-270 Hz) |

| C-5 | 118.0 - 120.0 (d, ²JCF ≈ 20-25 Hz) |

| C-6 | 126.0 - 128.0 |

Note: Predicted data is based on analogous compounds and may vary from experimental values.

Fluorine-19 NMR for Fluorinated Compounds

¹⁹F NMR is a powerful technique for fluorinated compounds. In this compound, a single resonance is expected. The chemical shift will be influenced by the electronic environment. For similar aromatic fluorine compounds, the chemical shift is often observed in the range of δ -110 to -130 ppm relative to a standard like CFCl₃. The signal will likely be a complex multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the acyl chloride, the N-O bonds of the nitro group, and the C-F bond.

Based on data for related compounds like 4-fluorobenzoyl chloride nih.gov and 4-nitrobenzoyl chloride nih.gov, the following characteristic peaks are anticipated:

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected in the region of 1770-1815 cm⁻¹ . The presence of the electron-withdrawing nitro group may shift this to the higher end of the range.

N-O Asymmetric Stretch: A strong absorption is predicted in the range of 1520-1560 cm⁻¹ .

N-O Symmetric Stretch: A medium to strong absorption is expected between 1340-1370 cm⁻¹ .

C-F Stretch: A strong absorption band is anticipated in the region of 1200-1300 cm⁻¹ .

Aromatic C=C Stretches: Medium to weak absorptions are expected in the range of 1400-1600 cm⁻¹ .

C-Cl Stretch: This vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1770-1815 | Strong, Sharp |

| N-O (Asymmetric) | 1520-1560 | Strong |

| N-O (Symmetric) | 1340-1370 | Medium-Strong |

| C-F | 1200-1300 | Strong |

| Aromatic C=C | 1400-1600 | Medium-Weak |

Note: Predicted data is based on analogous compounds and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The molecular weight of this compound (C₇H₃ClFNO₃) is approximately 203.56 g/mol . scbt.comchemnet.comoakwoodchemical.com

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 203 and 205 in a roughly 3:1 ratio, characteristic of the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Key fragmentation pathways would likely involve:

Loss of Cl: A significant fragment at m/z 168, corresponding to the [M-Cl]⁺ ion (the 4-fluoro-3-nitrobenzoyl cation).

Loss of CO: Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment to give a peak at m/z 140.

Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da) from the molecular ion or other fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be influenced by the benzoyl chromophore, with modifications from the fluoro and nitro substituents. The nitro group, in particular, is a strong chromophore. The absorption maxima (λmax) are likely to be observed in the UV region, potentially with a shoulder extending into the visible range, giving the compound a pale yellow color. Based on related nitro-aromatic compounds, one would expect absorption bands around 250-280 nm and possibly a weaker n-π* transition at a longer wavelength, above 300 nm .

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-Fluoro-3-nitrobenzoyl chloride, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the electrostatic potential, all of which are crucial for understanding its reactivity.

Based on DFT studies of substituted benzoyl chlorides, the electronic structure of this compound is significantly influenced by the competing electronic effects of the fluoro and nitro substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, both through resonance and inductive effects. This effect is expected to render the carbonyl carbon more electrophilic, thus enhancing its reactivity towards nucleophiles. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. However, it can also participate in resonance, donating electron density to the aromatic ring, albeit this effect is generally weaker than its inductive pull.

DFT calculations on related molecules, such as benzoyl fluoride (B91410) and benzoyl chloride, have provided insights into bond lengths, bond angles, and vibrational frequencies. nih.gov For this compound, the C-Cl bond of the benzoyl chloride moiety is of particular interest as it is the site of nucleophilic attack. The presence of the electron-withdrawing nitro and fluoro groups is anticipated to shorten and strengthen the C-Cl bond to some extent, yet also increase the positive partial charge on the carbonyl carbon, making it a prime target for nucleophilic acyl substitution. libretexts.org

A key aspect of DFT analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the LUMO is indicative of the molecule's ability to accept electrons. For this compound, the LUMO is expected to be localized primarily on the benzoyl chloride moiety, with significant contributions from the nitro group. A low-lying LUMO would be consistent with the high reactivity of acyl chlorides. Conversely, the HOMO, representing the ability to donate electrons, would likely be associated with the aromatic ring and the lone pairs of the oxygen and halogen atoms. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule.

Table 1: Predicted Electronic Properties of this compound from Analogous DFT Studies

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| HOMO Energy | Relatively Low | Presence of strong electron-withdrawing groups (-NO₂, -F) lowers the energy of the HOMO. |

| LUMO Energy | Low | The powerful electrophilic nature of the acyl chloride and the electron-withdrawing substituents significantly lower the LUMO energy, indicating a high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively Small | A smaller energy gap is generally associated with higher reactivity, which is characteristic of acyl chlorides. |

| Dipole Moment | High | The presence of highly electronegative atoms (F, O, N, Cl) and the asymmetry of the substitution pattern would lead to a significant molecular dipole moment. |

| Electrostatic Potential on Carbonyl Carbon | Highly Positive | The cumulative electron-withdrawing effects of the nitro group, fluorine atom, and the chlorine of the acyl chloride group create a strong positive potential on the carbonyl carbon, making it a highly electrophilic center. |

Note: The values in this table are qualitative predictions based on the known electronic effects of the substituent groups and DFT studies on similar molecules. Specific computational studies on this compound would be required for quantitative values.

Molecular Dynamics Simulations for Reaction Pathways

Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, including chemical reactions. For this compound, MD simulations can provide detailed insights into the mechanisms of its reactions, particularly nucleophilic acyl substitution. pearson.com

The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com The second step involves the departure of the leaving group, in this case, the chloride ion, and the reformation of the carbon-oxygen double bond. youtube.com

MD simulations could be employed to model the reaction of this compound with various nucleophiles (e.g., water, alcohols, amines) in different solvent environments. Such simulations would allow for the visualization of the entire reaction trajectory, from the approach of the nucleophile to the final product formation. Key aspects that could be investigated include:

The Free Energy Barrier: MD simulations, in conjunction with methods like umbrella sampling or metadynamics, can be used to calculate the free energy profile along the reaction coordinate. This would reveal the activation energies for the formation of the tetrahedral intermediate and for the subsequent elimination of the chloride ion.

The Role of the Solvent: The solvent can play a crucial role in stabilizing the transition states and intermediates. MD simulations can explicitly model the solvent molecules and their interactions with the reacting species, providing a more realistic picture of the reaction dynamics.

The Influence of Substituents: By comparing the MD simulation results of this compound with those of other substituted benzoyl chlorides, the specific influence of the fluoro and nitro groups on the reaction rate and mechanism can be quantified. For instance, the electron-withdrawing nature of these substituents is expected to stabilize the negatively charged tetrahedral intermediate, thereby potentially lowering the activation energy of the first step.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.com For derivatives of this compound, QSAR modeling could be a valuable tool for predicting their properties and guiding the synthesis of new compounds with desired characteristics.

QSAR studies on nitroaromatic compounds have often focused on their toxicity, where descriptors related to hydrophobicity, electronic properties, and steric factors are used to build predictive models. nih.govnih.gov A hypothetical QSAR study on a series of amide or ester derivatives of this compound could aim to predict their reactivity in a particular reaction or their potential as, for example, enzyme inhibitors.

The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in the series. These descriptors can be categorized as:

Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and partial charges on specific atoms. These can be calculated using quantum chemical methods like DFT. For derivatives of this compound, the electronic properties of the substituent introduced by the nucleophile would be a key variable.

Steric Descriptors: These describe the size and shape of the molecule, for example, molecular weight, van der Waals volume, and specific steric parameters like those from the STERIMOL methodology.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity and is crucial for predicting how a molecule might interact with biological membranes.

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov This model takes the form of an equation that relates the descriptors to the observed activity.

Table 2: Hypothetical QSAR Descriptors for Derivatives of this compound

| Descriptor Type | Example Descriptor | Relevance to Activity/Reactivity |

| Electronic | Hammett constant (σ) of the substituent on the nucleophile | Quantifies the electron-donating or -withdrawing nature of the substituent, which would directly impact the reactivity of the resulting derivative. |

| Electronic | LUMO Energy | A lower LUMO energy in the derivative might correlate with increased susceptibility to further reactions or specific biological interactions. |

| Steric | Molar Refractivity (MR) | A measure of the volume and polarizability of the substituent, which can influence how the molecule fits into a binding site. |

| Hydrophobic | Calculated logP (ClogP) | Predicts the distribution of the derivative between aqueous and lipid phases, a key factor in bioavailability and toxicity. |

For a series of, for instance, N-substituted amide derivatives of this compound, a QSAR model might reveal that the reactivity is primarily governed by the electronic properties of the N-substituent, with steric bulk playing a secondary, modulating role. Such a model would be invaluable in the rational design of new derivatives with tailored reactivity profiles. The validity of any QSAR model is highly dependent on the quality of the experimental data and rigorous statistical validation. mdpi.com

Future Research Directions and Innovations

Novel Synthetic Routes for Enhanced Sustainability

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or phosphorus pentachloride, which present significant environmental and handling challenges. orgsyn.orgprepchem.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies.

A promising direction involves the catalytic hydrolysis of fluorinated m-nitrobenzotrichlorides. A patented process describes this conversion at temperatures below 80°C in a weakly acidic medium or in the presence of a catalyst, which serves to reduce the undesirable elimination of fluoride (B91410) and improve product yield and purity. google.com Another avenue for improvement is the use of phase-transfer catalysts, such as pyridine (B92270), in conjunction with reagents like thionyl chloride. This approach has been shown to increase reaction yields to over 98% and achieve high product purity (≥99.6%) in the synthesis of similar compounds like p-nitrobenzoyl chloride, suggesting its applicability for a more efficient and cleaner production of 4-fluoro-3-nitrobenzoyl chloride. google.com These catalytic methods represent a shift away from stoichiometric, harsh reagents towards more atom-economical and environmentally benign processes.

Exploration of New Catalytic Systems for Derivatization

The high reactivity of the benzoyl chloride functional group is fundamental to its utility in synthesizing a wide array of esters and amides. However, this reactivity can also lead to a lack of selectivity in complex substrates. Future research will likely focus on the development of novel catalytic systems to precisely control the derivatization reactions of this compound.

The use of phase-transfer catalysts has already been shown to be effective in reactions involving fluorinated m-nitrobenzoyl chlorides with nucleophiles like aminosulfones. google.com Expanding on this, the exploration of organocatalysis, transition-metal catalysis, and enzymatic catalysis could unlock new synthetic possibilities. These systems could offer enhanced chemo-, regio-, and enantioselectivity, allowing for the synthesis of highly complex molecules that are inaccessible through traditional methods. For instance, a tailored catalyst could direct the acylation to a specific amine or hydroxyl group in a polyfunctional molecule, avoiding the need for extensive protecting group strategies and thereby streamlining the synthetic process.

Expanding Applications in Emerging Fields of Chemical Biology and Material Science

The unique substitution pattern of this compound makes it an exceptionally valuable scaffold for creating functional molecules for both chemical biology and material science.

In the realm of chemical biology, the compound serves as a key starting material. Its precursor, 4-fluoro-3-nitrobenzoic acid, is recognized as an ideal precursor for synthesizing benzimidazoles, a class of compounds with applications as antimicrobial, antipsychotic, and antihistamine agents. ossila.com Furthermore, complex derivatives of nitrobenzoyl chlorides have been investigated as covalent inhibitors of enzymes like enteropeptidase, highlighting their potential in drug discovery. nih.gov A related compound, 4-fluoro-3-nitrophenyl azide, is used as a photolinker for immobilizing biomolecules on polymer surfaces for diagnostic assays. nih.gov This suggests that this compound could be similarly employed as a stable chemical anchor for bioconjugation or the development of chemical probes to study biological systems.

In material science, the compound's precursor has been used to create block co-polymers for the construction of polymersomes. ossila.com The reactive acyl chloride group of this compound provides a direct handle for grafting onto polymer backbones or functionalizing surfaces, creating materials with tailored properties such as altered hydrophobicity, thermal stability, or optical characteristics.

Development of High-Throughput Screening Methodologies for Derivative Libraries

The inherent reactivity of this compound makes it an ideal candidate for combinatorial chemistry, enabling the rapid generation of large libraries of ester and amide derivatives. The primary challenge then becomes the efficient screening of these libraries for desired biological or material properties.

Future innovations will heavily rely on the development of robust high-throughput screening (HTS) methodologies. Techniques based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly well-suited for this purpose. Methods utilizing benzoyl chloride as a derivatizing agent for analyzing neurochemicals and other metabolites have demonstrated the power of this approach, allowing for the sensitive and quantitative detection of numerous analytes in a short time frame. nih.govnih.govchromatographyonline.com Adapting these principles, HTS workflows can be designed specifically for libraries derived from this compound. By creating a streamlined process of synthesis, purification, and parallel analysis via LC-MS/MS, researchers can rapidly identify lead compounds with high activity or specific material characteristics from a vast chemical space.

常见问题

How can 4-fluoro-3-nitrobenzoyl chloride be synthesized from 4-fluoro-3-nitrobenzoic acid, and what are the optimal reaction conditions?

Answer:

The synthesis involves treating 4-fluoro-3-nitrobenzoic acid with chlorinating agents like oxalyl chloride or thionyl chloride. A typical protocol () uses oxalyl chloride (2 equiv.) in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF) at room temperature for 4 hours, yielding 94% crude product after concentration . Alternatively, thionyl chloride under reflux in toluene ( ) achieves similar conversion . Optimal conditions include strict anhydrous environments to avoid hydrolysis and DMF catalysis to accelerate the reaction.

What purification methods are effective for isolating this compound after synthesis?

Answer:

Crude product isolation involves solvent removal under reduced pressure, followed by column chromatography (e.g., silica gel with ethyl acetate/DCM gradients) to remove unreacted starting materials or byproducts . Due to its reactivity, immediate use in subsequent reactions (e.g., amide coupling) is recommended to avoid degradation.

How is the structure of this compound confirmed spectroscopically?

Answer:

Key characterization includes ¹H NMR (CDCl₃, 300 MHz): δ 8.85 (dd, J = 7.0, 2.3 Hz, 1H), 8.40 (ddd, J = 8.8, 4.0, 2.4 Hz, 1H), 7.57–7.43 (m, 1H) . Mass spectrometry (electron ionization) can corroborate molecular weight, though direct spectra for this compound are not provided in the evidence. Cross-referencing with derivatives (e.g., oxadiazoles in ) aids structural validation .

What are the applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate in synthesizing antituberculosis agents (e.g., oxazoline derivatives, ) and nicotinic acetylcholine receptor modulators (e.g., oxadiazoles, ) . The electron-withdrawing nitro and fluoro groups enhance electrophilicity, facilitating nucleophilic acyl substitutions in heterocycle formation.

How do reaction conditions influence the yield of this compound in large-scale syntheses?

Answer:

Scale-up challenges include maintaining anhydrous conditions and controlling exothermic reactions. highlights using toluene as a solvent under reflux with thionyl chloride, which improves mixing and heat dissipation . Lower yields in complex syntheses (e.g., 13% for oxadiazole derivatives in ) often stem from competing side reactions, necessitating rigorous temperature control and stoichiometric precision .

What analytical strategies resolve contradictions in reaction outcomes for derivatives of this compound?

Answer:

- HPLC or GC-MS identifies byproducts (e.g., hydrolyzed acid or dimerization products).

- Kinetic studies (varying temperature or reagent ratios) optimize selectivity. For example, in oxadiazole synthesis (), adjusting amidoxime coupling ratios improves yield .

How does the electronic nature of the nitro and fluoro substituents affect the reactivity of this compound?

Answer:

The meta-nitro and para-fluoro groups create a strong electron-deficient aromatic ring, increasing electrophilicity at the carbonyl carbon. This enhances reactivity in nucleophilic acyl substitutions (e.g., with amines or alcohols) but also increases susceptibility to hydrolysis, requiring inert atmospheres during handling .

What safety precautions are critical when handling this compound?

Answer:

- Use dry gloves and goggles due to its corrosive nature.

- Work in a fume hood to avoid inhalation of HCl gas released during reactions.

- Store under inert gas (argon/nitrogen) at 0–4°C to prevent moisture ingress .

How is this compound utilized in synthesizing 1,2,4-oxadiazoles?

Answer:

It reacts with amidoximes (e.g., pyridine-3-amidoxime) in toluene under reflux to form oxadiazoles. Purification via flash chromatography (petroleum ether/ethyl acetate) yields light yellow solids (13% yield in ). The nitro group stabilizes the transition state, while the fluoro substituent minimizes steric hindrance .

What mechanistic role does DMF play in the synthesis of this compound?

Answer:

DMF acts as a Lewis acid catalyst , coordinating with oxalyl chloride to generate a reactive acyl imidazolium intermediate. This lowers the activation energy for chloride substitution on the carboxylic acid, accelerating the reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。